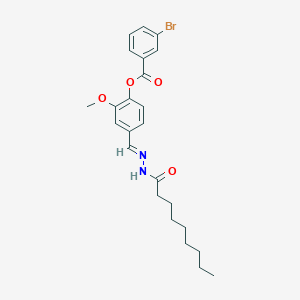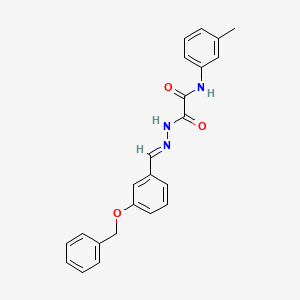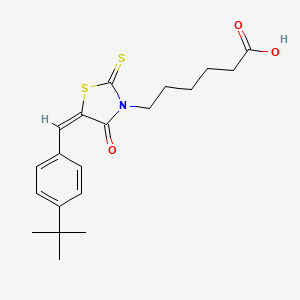![molecular formula C15H17NO2 B12005241 (2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12005241.png)
(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[222]octan-3-one is a complex organic compound characterized by a bicyclic structure with a methoxybenzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group is introduced via a condensation reaction. This involves the reaction of the bicyclic core with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors for the Diels-Alder reaction and high-throughput screening for the condensation step to identify the most efficient conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced, such as nitro or bromo derivatives.
科学的研究の応用
Chemistry
In chemistry, (2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways due to its bicyclic structure.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism by which (2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. Its bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The methoxybenzylidene group can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-ol: Similar structure but with an alcohol group instead of a ketone.
(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
Uniqueness
(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one is unique due to its combination of a bicyclic core and a methoxybenzylidene group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
This detailed overview provides a comprehensive understanding of (2E)-2-(3-methoxybenzylidene)-1-azabicyclo[222]octan-3-one, covering its synthesis, reactions, applications, and unique features
特性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
(2E)-2-[(3-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C15H17NO2/c1-18-13-4-2-3-11(9-13)10-14-15(17)12-5-7-16(14)8-6-12/h2-4,9-10,12H,5-8H2,1H3/b14-10+ |
InChIキー |
ZZNHZPHLEIMJPC-GXDHUFHOSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)C3CCN2CC3 |
正規SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3CCN2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12005158.png)
![2,2,2-trichloroethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B12005165.png)
![N-benzyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12005183.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005191.png)

![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)




![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)


